6-(1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-ylidene)cyclohexa-2,4-dien-1-one
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Overview
Description
6-(1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-ylidene)cyclohexa-2,4-dien-1-one is a heterocyclic compound that features a unique structure combining a pyrrolo[2,3-b]pyridine moiety with a cyclohexa-2,4-dien-1-one ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-ylidene)cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common method includes the condensation of pyrrolo[2,3-b]pyridine derivatives with cyclohexa-2,4-dien-1-one under specific conditions. For example, a mixture of 2,4-dichloro-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine and sodium methoxide can be refluxed in methanol to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
6-(1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-ylidene)cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant at 25°C in water.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
6-(1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-ylidene)cyclohexa-2,4-dien-1-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-ylidene)cyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival. This inhibition can induce apoptosis in cancer cells and reduce tumor growth .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar pyridine ring structure and have been studied for their FGFR inhibitory activity.
Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings and exhibit various biological activities, including kinase inhibition.
6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: Known for their necroptosis inhibitory activity and potential therapeutic applications.
Uniqueness
6-(1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-ylidene)cyclohexa-2,4-dien-1-one is unique due to its specific combination of a pyrrolo[2,3-b]pyridine moiety with a cyclohexa-2,4-dien-1-one ring, which imparts distinct chemical and biological properties. Its ability to inhibit FGFRs and induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
CAS No. |
916174-48-6 |
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Molecular Formula |
C13H10N2O |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenol |
InChI |
InChI=1S/C13H10N2O/c16-12-4-2-1-3-10(12)9-5-7-14-13-11(9)6-8-15-13/h1-8,16H,(H,14,15) |
InChI Key |
FNBIVYGIAVNNFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=CNC3=NC=C2)O |
Origin of Product |
United States |
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